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Compound of Interest

Compound Name: Hexaphenyldistannane

Cat. No.: B091783

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Hexaphenyldistannane, a key organotin compound. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering
valuable insights for researchers in various scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of
Hexaphenyldistannane in solution. The key nuclei for analysis are *H, 13C, and 11°Sn.

1H NMR Data

The *H NMR spectrum of Hexaphenyldistannane is characterized by signals corresponding to
the phenyl protons. Due to the complex coupling patterns and potential for overlapping signals,
the spectrum typically appears as a multiplet in the aromatic region.

Table 1: *H NMR Spectroscopic Data for Hexaphenyldistannane

Chemical Shift (8) ppm Multiplicity Assignment

~7.2-7.6 Multiplet Phenyl protons (CeHs)
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Note: The exact chemical shift and multiplicity can vary depending on the solvent and the
spectrometer's field strength.

13C NMR Data

The 13C NMR spectrum provides information about the carbon framework of the molecule. For
Hexaphenyldistannane, distinct signals are expected for the different carbon atoms of the

phenyl rings.

Table 2: 13C NMR Spectroscopic Data for Hexaphenyldistannane

Chemical Shift (8) ppm Assighment

~128 - 138 Phenyl carbons (CeHs)

Note: The spectrum will show multiple signals in this range corresponding to the ipso, ortho,
meta, and para carbons of the phenyl groups. The exact chemical shifts are influenced by the
tin atoms and the solvent.

119Snh NMR Data

19S5n NMR is a crucial technique for directly probing the tin environment. The chemical shift is
highly sensitive to the coordination number and the nature of the substituents on the tin atom.
For hexa-substituted distannanes, the chemical shift provides valuable structural information.

Table 3: 119Sn NMR Spectroscopic Data for Hexaphenyldistannane

Chemical Shift (6) ppm

-80 to -120

Note: This is a typical range for hexaorganodistannanes. The exact value can be influenced by
the solvent and concentration.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by
observing its vibrational modes. The IR spectrum of Hexaphenyldistannane is dominated by

the vibrations of the phenyl groups.

Table 4: Key IR Absorption Bands for Hexaphenyldistannane

Wavenumber (cm~?) Vibration

~3050 Aromatic C-H stretch

~1580, ~1480, ~1430 Aromatic C=C ring stretching
~730, ~695 Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Hexaphenyldistannane, the mass spectrum shows the molecular ion peak
and characteristic fragments resulting from the cleavage of the Sn-Sn and Sn-C bonds.

Table 5: Major Fragments in the Mass Spectrum of Hexaphenyldistannane

m/z Fragment

702 [Snz2(CeHs)s]* (Molecular lon)
351 [Sn(CeHs)s]*

274 [SN(CeHs)2]*

197 [Sn(CeHs)]*

120 [Sn]*

77 [CeHs]*

Note: The m/z values are based on the most abundant isotopes of tin and carbon.

Experimental Protocols
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Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The
following are generalized protocols for the spectroscopic analysis of Hexaphenyldistannane.

NMR Spectroscopy

o Sample Preparation: A solution of Hexaphenyldistannane is prepared by dissolving an
appropriate amount of the solid compound in a deuterated solvent (e.g., CDCIs, CeDs). The
concentration typically ranges from 5-20 mg/mL for *H and 3C NMR, and may be higher for
11950 NMR.

 Instrumentation: A high-field NMR spectrometer is used.
o Data Acquisition:
o 'H NMR: A standard single-pulse experiment is performed.
o 13C NMR: A proton-decoupled experiment is typically used to simplify the spectrum.

o 119S5n NMR: A proton-decoupled experiment is performed. Due to the low natural
abundance and lower gyromagnetic ratio of 12°Sn, a larger number of scans may be
required to obtain a good signal-to-noise ratio. Tetramethyltin (SnMea) is often used as an
external reference.

IR Spectroscopy

o Sample Preparation: As Hexaphenyldistannane is a solid, the KBr pellet method or
Attenuated Total Reflectance (ATR) are common techniques.

o KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide
(KBr) and pressed into a thin, transparent pellet.

o ATR: A small amount of the solid sample is placed directly on the ATR crystal.
 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted
from the sample spectrum.
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Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the
compound is sufficiently volatile and thermally stable.

¢ lonization Method: Electron lonization (El) is a common method for organometallic

compounds.

¢ Instrumentation: A mass spectrometer capable of El is used, such as a quadrupole or time-
of-flight (TOF) analyzer.

o Data Acquisition: The mass spectrum is recorded over a suitable m/z range to include the

molecular ion and expected fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
Hexaphenyldistannane.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Hexaphenyldistannane]. BenchChem, [2025]. [Online PDF]. Available at:
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hexaphenyldistannane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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